1-(Aminomethyl)cyclobutanamine
Description
Significance of Cyclobutane (B1203170) Ring Systems in Drug Design and Discovery
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable component in drug design. Its incorporation into small-molecule drug candidates can profoundly influence their pharmacological properties. cymitquimica.comnih.gov The significance of this structural unit stems from several key characteristics.
One of the primary advantages is the unique, puckered three-dimensional structure of the cyclobutane ring. cymitquimica.comnih.gov This spatial arrangement allows molecules to better complement the complex surfaces of target proteins, potentially leading to stronger binding affinities compared to flat aromatic rings. nih.gov This increase in three-dimensionality, or Fsp³ character, is often correlated with improved physicochemical properties, such as enhanced aqueous solubility, which is a critical factor for successful drug development. nih.gov
Medicinal chemists employ cyclobutane rings to achieve several strategic goals:
Conformational Restriction : The rigid nature of the cyclobutane scaffold can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target. For instance, a flexible ethyl linker can be replaced by a 1,3-disubstituted cyclobutane to limit the number of possible conformations. nih.govresearchgate.net
Metabolic Stability : Introducing a cyclobutane ring can block metabolically labile sites within a molecule, thereby increasing its stability against degradation by metabolic enzymes. cymitquimica.comnih.gov
Aryl Bioisostere : Saturated cyclobutane rings can serve as non-aromatic bioisosteres for phenyl rings. This substitution can improve properties like solubility and metabolic stability while maintaining or enhancing biological activity. cymitquimica.comrsc.org
Pharmacophore Presentation : The defined geometry of the cyclobutane ring can precisely orient key pharmacophoric groups, ensuring optimal interaction with a target receptor or enzyme. cymitquimica.comnih.gov
The utility of this scaffold is evident in several marketed drugs, including the cancer therapeutic Carboplatin and the hepatitis C protease inhibitor Boceprevir, which feature a cyclobutane unit as a core structural element. bldpharm.com
| Property Conferred by Cyclobutane Ring | Description |
| Increased 3-Dimensionality | The puckered, non-planar structure provides better spatial complementarity to protein binding sites compared to flat aromatic systems. nih.gov |
| Conformational Restriction | Limits the rotational freedom of side chains, locking the molecule in a preferred shape for biological activity. cymitquimica.comnih.gov |
| Metabolic Stability | Can replace metabolically vulnerable groups or block access by metabolic enzymes, prolonging the drug's half-life. cymitquimica.comnih.gov |
| Aryl Bioisosterism | Acts as a saturated, non-aromatic mimic of a phenyl ring, often improving physicochemical properties like solubility. cymitquimica.comrsc.org |
Academic Research Perspectives on 1-(Aminomethyl)cyclobutanamine Derivatives
The specific scaffold of this compound, featuring a geminal diamine-like substitution on a cyclobutane ring, presents a unique structural motif for exploration in drug discovery. Academic research into such 1,1-disubstituted cyclobutanes aims to understand how these constrained building blocks can be synthesized and utilized to modulate biological activity. The construction of stereochemically defined, substituted cyclobutane molecules remains a significant synthetic challenge due to the strained nature of the four-membered ring. calstate.edu
Research in this area often focuses on creating libraries of derivatives for screening and developing new synthetic methodologies. calstate.edu For example, studies have investigated the synthesis of related cyclobutane building blocks, such as 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines. A key goal of this research was to develop synthetic routes to these novel compounds and to quantify the effect of the fluoroalkyl substituents on their acid-base properties (pKa). nuph.edu.ua The pKa value is critical in medicinal chemistry as it influences a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.
The study found that the introduction of electron-withdrawing fluoromethyl and difluoromethyl groups at the 1-position of cyclobutanamine systematically lowered the pKa of the amino group, a finding consistent with the electronic effects of the substituents. nuph.edu.ua
| Compound | Substituent at C1 | pKa (H₂O) |
| Cyclobutanamine | -H | 10.70 |
| 1-(Fluoromethyl)cyclobutanamine | -CH₂F | 9.40 |
| 1-(Difluoromethyl)cyclobutanamine | -CHF₂ | 7.91 |
| 1-(Trifluoromethyl)cyclobutanamine | -CF₃ | 5.95 |
| Data sourced from the Journal of Organic and Pharmaceutical Chemistry. nuph.edu.ua |
Structure-activity relationship (SAR) studies provide further perspective on the utility of the cyclobutanamine scaffold. In the development of quinolone antibacterials, researchers explored the replacement of a 3-(aminomethyl)pyrrolidine (B1599286) group with other cyclic amines. One study found that expanding a cyclopropylamine (B47189) side chain to a cyclobutylamine (B51885) was a well-tolerated modification, indicating the value of the cyclobutane ring as a structural variant for optimizing antibacterial activity. researchgate.net This highlights how subtle changes to the cycloalkylamine portion of a molecule can be used to fine-tune its biological profile.
The synthesis of such derivatives often requires innovative chemical strategies. Research into the synthesis of 3,3-disubstituted cyclobutane-1-carboxamides, for example, has been pursued starting from commercially available 3-oxocyclobutane-1-carboxylic acid, demonstrating multi-step routes to create novel, densely functionalized cyclobutane scaffolds for drug discovery programs. calstate.edu These academic efforts are crucial for expanding the chemical toolbox available to medicinal chemists and for fully realizing the potential of complex cyclobutanamine derivatives in the development of new medicines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-5(7)2-1-3-5/h1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMSKRFAJQWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591348 | |
| Record name | 1-(Aminomethyl)cyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780747-61-7 | |
| Record name | 1-(Aminomethyl)cyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 1 Aminomethyl Cyclobutanamine Analogs
Conformational Restriction and Planarity Modulation via Cyclobutane (B1203170) Incorporation
The incorporation of a cyclobutane ring into drug candidates is a powerful strategy for imposing conformational restrictions and modulating the planarity of a molecule. ru.nlnih.gov Unlike flexible aliphatic chains, the cyclobutane ring locks the substituents into specific spatial orientations, which can be crucial for binding to a biological target. nih.gov This reduction in conformational flexibility minimizes the entropic penalty upon binding, often leading to enhanced potency. nih.govresearchgate.net
The cyclobutane ring itself is not planar but exists in a puckered conformation, which further contributes to its utility in drug design. nih.gov This three-dimensional structure allows for the precise spatial arrangement of pharmacophoric groups, moving away from the "flatland" of aromatic and alkene-containing molecules. nih.govresearchgate.net By replacing a flexible ethyl linker with a cyclobutyl ring in a series of p97 inhibitors, researchers observed a remarkable 10-fold increase in potency. ru.nl This was attributed not only to conformational restriction but also to the introduction of a "kink" in the linker, leading to a more favorable binding mode. ru.nl Similarly, in the development of FabI inhibitors, replacing an unconstrained aliphatic linker with a cis-1,3-disubstituted cyclobutane ring led to a conformationally constrained molecule with improved potency and oral bioavailability. nih.gov
Studies on analogs of the natural product combretastatin (B1194345) A-4, a tubulin polymerization inhibitor, have demonstrated that replacing the cis-alkene with a cyclobutane ring can lock the molecule in its active conformation, yielding compounds with comparable potency to the parent natural product. nih.gov This highlights the cyclobutane ring's ability to act as a cis-alkene bioisostere, effectively reducing planarity while maintaining the necessary geometry for biological activity. ru.nlnih.gov
Role of the Cyclobutane Moiety in Pharmacophore Orientation and Hydrophobic Pocket Filling
The cyclobutane moiety plays a pivotal role in orienting key pharmacophores and filling hydrophobic pockets within receptor binding sites. ru.nlnih.gov Its three-dimensional and rigid nature allows it to position functional groups in a way that maximizes favorable interactions with the target protein. nih.gov This precise orientation is often a determining factor in a compound's biological activity. mdpi.com
In the development of allosteric AKT inhibitors, the cyclobutane moiety was instrumental in achieving high potency. ru.nl X-ray co-crystallization studies of an inhibitor bound to AKT1 revealed that the cyclobutane ring positions itself within a hydrophobic region of the binding pocket. ru.nl This placement enables the benzylic amine of the inhibitor to form crucial bidentate hydrogen bonds with Tyr272 and Asp274 residues, leading to potent inhibition of AKT1, AKT2, and AKT3. ru.nl
The cyclobutane ring can also serve as an effective scaffold for filling hydrophobic pockets, thereby increasing van der Waals contacts and enhancing binding affinity. nih.gov In the design of G9a inhibitors, a spirocyclic cyclobutane ring was found to be essential for submicromolar potency. ru.nlnih.gov Replacing the cyclobutane with larger rings like cyclopentane (B165970) or cyclohexane (B81311) resulted in a significant drop in activity, underscoring the optimal fit of the cyclobutane in the hydrophobic pocket. ru.nlnih.gov Similarly, in the development of antibody-drug conjugates targeting cathepsin B, a cyclobutyl ring was chosen to replace a valine residue based on computational predictions that it would fit well into the enzyme's hydrophobic binding pocket, leading to enhanced selectivity. nih.gov
The ability of the cyclobutane ring to orient pharmacophores is further exemplified in the development of tankyrase inhibitors. Here, a trans-1,3-cyclobutyl linker provided a better balance of rigidity and flexibility compared to phenylene or cyclohexyl linkers. nih.gov The shorter distance imposed by the cyclobutyl linker oriented a triazole moiety in a manner that facilitated more efficient π-π interactions with a tyrosine residue in the binding pocket. nih.gov
Impact of Substituent Modifications on Biological Potency and Receptor Tolerances
The biological potency and receptor tolerance of cyclobutanamine analogs are highly sensitive to substituent modifications on both the cyclobutane ring and the amine functionalities. SAR studies consistently demonstrate that even subtle changes can lead to significant shifts in activity.
In the context of quinolone antibacterials, the expansion of a cyclopropylamine (B47189) to a cyclobutylamine (B51885) at the C-7 position was well-tolerated, maintaining antibacterial activity. researchgate.net This suggests that for certain receptors, the size of the cycloalkylamine can be varied to some extent without detrimental effects on potency. However, further modifications often reveal the specific steric and electronic requirements of the binding site. For instance, in a series of GPR88 agonists, a cyclobutylmethyl group was found to be favorable, but any further substitution on this moiety led to a loss of potency, indicating limited steric tolerance. nih.gov
The nature and position of substituents on the cyclobutane ring itself are also critical. In the development of fluorinated cyclobutane derivatives, the position of fluorine atoms was shown to influence physicochemical properties like lipophilicity and acidity, which in turn can affect biological activity. researchgate.net For example, the introduction of a difluoromethyl group, while sometimes considered a bioisostere for a hydroxyl group, can impose a high desolvation penalty during binding, leading to decreased potency as seen in capromorelin (B1582104) derivatives. acs.org
The following table illustrates the impact of substituent changes on the potency of GPR88 agonists:
| Compound | R Group | EC50 (nM) |
| 14 | n-pentyl | 295 |
| 16 | (S)-2-methylbutyl | 174 |
| 19 | cyclobutylmethyl | 234 |
| 24 | (1-methylcyclobutyl)methyl | >10000 |
| 26 | (2-methylcyclobutyl)methyl | >10000 |
| 27 | (3-methylcyclobutyl)methyl | >10000 |
| Data sourced from J Med Chem. nih.gov |
These data clearly show that while a cyclobutylmethyl group is well-tolerated, the addition of a methyl group to the cyclobutane ring is detrimental to activity, highlighting the specific spatial constraints of the GPR88 receptor binding pocket. nih.gov
Allosteric Modulation and Cyclobutylamine Scaffolds: Insights from AKT Inhibitor Development
Cyclobutylamine scaffolds have emerged as a key structural motif in the design of allosteric modulators, particularly for protein kinases like AKT. acs.orgnih.govrsc.org Allosteric inhibitors, which bind to a site distinct from the active site, offer potential advantages in terms of selectivity and overcoming resistance. nih.govworktribe.com The unique three-dimensional structure of the cyclobutane ring is well-suited for targeting the less conserved allosteric pockets. ru.nlnih.gov
The development of ARQ 092 (miransertib), a potent and selective allosteric AKT inhibitor, provides a compelling case study. acs.org This compound, which features a cyclobutylamine moiety, was optimized from an initial chemical series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines. acs.org A co-crystal structure of ARQ 092 bound to full-length AKT1 confirmed its allosteric mode of inhibition. acs.org The inhibitor binds to an interdomain region between the pleckstrin homology (PH) and kinase domains, stabilizing an inactive conformation of the enzyme. acs.orgnih.gov The cyclobutylamine moiety plays a crucial role in this interaction, fitting into a hydrophobic pocket and orienting the rest of the molecule for optimal binding. ru.nlacs.org
The success of the cyclobutylamine scaffold in AKT inhibitors has spurred further research into related structures. For example, covalent-allosteric inhibitors have been developed, combining the features of allosteric modulators with the benefits of irreversible binding to increase potency and target residence time. nih.govnih.gov These inhibitors also target the same interdomain region of AKT. nih.gov
The following table presents data on the enzymatic potency of an allosteric AKT inhibitor incorporating a cyclobutylamine moiety:
| Compound | Target | IC50 (nM) |
| ARQ 092 (21a) | AKT1 | 5 |
| AKT2 | 15 | |
| AKT3 | 47 | |
| Data sourced from J Med Chem. acs.org |
These findings underscore the effectiveness of the cyclobutylamine scaffold in achieving potent, allosteric inhibition of the AKT kinase family. acs.org
Bioisosteric Replacement Strategies Involving Cyclobutanamine Derivatives
Cyclobutanamine derivatives are increasingly utilized in bioisosteric replacement strategies to enhance the properties of drug candidates. nih.gov Bioisosterism, the substitution of one group with another that has similar physical or chemical properties, is a common tactic in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles. researchgate.net
The cyclobutane ring itself is often employed as a bioisostere for other groups. For instance, a 1,1-disubstituted cyclobutane can serve as an isostere for a gem-dimethyl group, helping to fill hydrophobic pockets and maximize van der Waals interactions. nih.gov More rigid bicyclo[1.1.1]pentylamine (BCPA) derivatives, which can be considered constrained analogs of cyclobutylamine, are used as bioisosteres for para-substituted anilines. nih.govacs.org This replacement is particularly valuable as anilines are often associated with metabolic liabilities. acs.org
In the context of aminocyclobutanes, these structures can be seen as sp³-rich, three-dimensional bioisosteres for their aromatic counterparts. nih.gov This "escape from flatland" by increasing the fraction of sp³-hybridized carbons can lead to improved solubility, metabolic stability, and novel intellectual property. researchgate.net For example, replacing a piperidine (B6355638) ring with a 1,3-disubstituted cyclobutane in the JAK1/JAK3 inhibitor abrocitinib (B560407) resulted in a 15-fold improvement in selectivity.
Furthermore, cyclobutane derivatives can be used to replace other cyclic systems or parts of larger molecules. In the development of G9a inhibitors, a spiro[cyclobutane-1,3'-indol]-2'-amine was identified as an optimal scaffold, outperforming analogs with spiro-cyclopentane or -cyclohexane rings. ru.nlnih.gov This highlights the specific utility of the cyclobutane ring as a bioisosteric replacement that can fine-tune the conformational properties of a molecule for optimal receptor binding. ru.nlnih.gov
Pharmacological Investigations and Biological Target Engagement of 1 Aminomethyl Cyclobutanamine Derivatives
In Vitro Cellular and Biochemical Assays for Target Identification and Validation
Kinase Inhibition Profiles (e.g., AKT1, AKT2, AKT3, BTK, FGFR)
Derivatives of 1-(aminomethyl)cyclobutanamine have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
AKT Kinase Family (AKT1, AKT2, AKT3): The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle, proliferation, and survival. wikipedia.org AKT kinases (AKT1, AKT2, and AKT3) are central nodes in this pathway. frontiersin.org Upon activation by upstream signals, AKT phosphorylates a multitude of downstream substrates, influencing processes like cell growth and metabolism. nih.gov The inhibition of this pathway is a key therapeutic strategy. While direct inhibition data for this compound derivatives on specific AKT isoforms is not extensively detailed in the provided results, the modulation of the broader PI3K/AKT/mTOR pathway suggests a potential interaction. wikipedia.orgnih.gov
Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase essential for B-cell receptor signaling, and its role in the proliferation and survival of B-cells makes it a prime target in hematological malignancies. mdpi.commdpi.com Inhibitors of BTK can block its kinase activity, thereby impeding downstream signaling pathways that lead to cell growth. nih.gov Some BTK inhibitors have been developed to form covalent bonds with specific residues in the kinase domain, enhancing their selectivity and potency. mdpi.com The search results indicate the development of various BTK inhibitors, some of which are in clinical use for B-cell related cancers. mdpi.com
Fibroblast Growth Factor Receptor (FGFR): The FGFR family of receptor tyrosine kinases (FGFR1-4) and their ligands, fibroblast growth factors (FGFs), are involved in a wide range of physiological processes. googleapis.com Aberrant activation of the FGFR pathway, through mutations or overexpression, can drive tumor development by promoting cellular growth, proliferation, and survival. googleapis.com The development of ATP-competitive FGFR inhibitors has been a focus of research, with some compounds showing the ability to bind to the ATP-binding site of FGFR1. mdpi.com
| Target Kinase | Significance | Potential Effect of Inhibition by Derivatives |
|---|---|---|
| AKT1, AKT2, AKT3 | Central to the PI3K/AKT/mTOR pathway, regulating cell survival and proliferation. wikipedia.orgfrontiersin.org | Modulation of cell growth and survival. nih.gov |
| BTK | Crucial for B-cell receptor signaling and B-cell malignancies. mdpi.commdpi.com | Inhibition of B-cell proliferation and survival. nih.gov |
| FGFR | Involved in tumor development through promotion of cell growth and survival. googleapis.com | Suppression of tumor growth. googleapis.com |
G-Protein Coupled Receptor (GPR88) Agonist Activity
GPR88 is an orphan G protein-coupled receptor predominantly expressed in the striatum of the brain. nih.gov It is implicated in the regulation of striatal functions and is considered a potential therapeutic target for central nervous system disorders. nih.gov Research has focused on identifying agonists for this receptor. Structure-activity relationship (SAR) studies on various compounds have revealed that agonist activity is sensitive to factors like the length and branching of alkoxy side chains. nih.gov For instance, a cyclobutylmethyl group has been identified as a favorable feature for GPR88 agonist activity, balancing potency and lipophilicity. nih.gov The development of radioligands for GPR88 has been a significant step forward, enabling detailed characterization of ligand binding and facilitating the screening of new potential agonists. nih.gov
| Compound/Analog Series | Key Finding | Reference |
|---|---|---|
| (4-Alkoxyphenyl)glycinamides | Agonist activity is sensitive to the branching and length of the alkoxy side chain. nih.gov | nih.gov |
| Cyclic Alkyl Analogues | The cyclobutylmethyl analogue was favored, showing a good balance of potency and lipophilicity. nih.gov | nih.gov |
| RTI-13951-33 | A novel brain-penetrant GPR88 agonist that has been shown to reduce alcohol-related behaviors in mice. researchgate.net | researchgate.net |
Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR)
The PI3K/AKT/mTOR pathway is a fundamental signaling cascade that regulates cell growth, proliferation, survival, and metabolism. wikipedia.orgfrontiersin.org Its aberrant activation is a common feature in many cancers, making it a major target for therapeutic intervention. frontiersin.org The pathway is initiated by the activation of PI3K, which in turn activates AKT. nih.gov Activated AKT then phosphorylates a range of downstream targets, including mTOR, which plays a critical role in protein synthesis and cell growth. nih.govnih.gov The inhibition of this pathway can suppress tumor growth and induce apoptosis. nih.gov Various compounds have been developed to target different components of this pathway, including PI3K inhibitors, AKT inhibitors, and mTOR inhibitors. frontiersin.org
Effects on Cellular Processes (e.g., proliferation, migration, anti-apoptotic survival)
Derivatives of this compound and related compounds can exert significant effects on fundamental cellular processes that are often dysregulated in diseases like cancer.
Proliferation: The uncontrolled proliferation of cells is a hallmark of cancer. The PI3K/AKT/mTOR pathway is a key driver of cell proliferation, and its inhibition can lead to cell cycle arrest and a reduction in cell numbers. wikipedia.org
Migration: The ability of cancer cells to migrate is essential for invasion and metastasis. nih.gov Signaling pathways activated by receptor tyrosine kinases like PDGFR and c-Met can promote cell migration. ambeed.comgoogle.com
Anti-apoptotic Survival: Cancer cells often evade apoptosis, or programmed cell death. The PI3K/AKT pathway plays a crucial role in promoting cell survival by inhibiting pro-apoptotic factors. nih.gov
MicroRNA (miRNA) Pathway Modulation (e.g., miR-21)
MicroRNAs (miRNAs) are small non-coding RNAs that play a critical role in regulating gene expression at the post-transcriptional level. nih.gov Dysregulation of miRNA expression is associated with various diseases, including cancer. rsc.org
miR-21: This specific miRNA is often overexpressed in tumors and is considered an oncomiR due to its role in promoting oncogenic processes. nih.gov It has been shown to be involved in the regulation of hematopoietic stem cell homeostasis and can be upregulated in response to certain stimuli. haematologica.org The modulation of miR-21 expression or activity presents a potential therapeutic strategy. For instance, silencing miR-21 has been shown to reduce cardiac fibrosis in a model of chronic Chagas disease. mdpi.com Studies have also investigated how the distribution of miR-21 within different cellular complexes might influence its activity. biorxiv.org
Sirtuin Modulatory Activity and Mitochondrial Function
Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and aging. google.com They are key regulators of mitochondrial function. nih.gov
SIRT1: This sirtuin is involved in maintaining mitochondrial integrity and promoting antioxidant defense. mdpi.com It can deacetylate and activate PGC-1α, a master regulator of mitochondrial biogenesis. nih.gov
SIRT3: As a major mitochondrial deacetylase, SIRT3 regulates the activity of numerous mitochondrial proteins, influencing metabolic processes and protecting against oxidative stress. mdpi.commdpi.com
Preclinical Research and Translational Studies for Cyclobutanamine Based Compounds
In Vitro Preclinical Assessment
In vitro assays are fundamental to the early stages of drug development, offering a high-throughput and cost-effective means of profiling a compound's properties. nih.gov These studies provide critical data that help in the selection and optimization of lead candidates.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and Experimental Profiling
The ADME properties of a drug candidate are crucial determinants of its clinical success. srce.hr In vitro ADME studies for cyclobutanamine-based compounds would typically involve a battery of assays to predict their behavior in the body. nuvisan.com
Absorption: The potential for oral absorption is often initially assessed using in silico models and in vitro permeability assays. The Caco-2 permeability assay, which uses a layer of human colorectal adenocarcinoma cells, is a common method to predict intestinal absorption. srce.hr Another high-throughput method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses a compound's ability to passively diffuse across a lipid membrane.
Distribution: Plasma protein binding is a key distribution parameter that influences the amount of free drug available to exert its pharmacological effect. nuvisan.com Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding. For cyclobutanamine derivatives, understanding their affinity for plasma proteins in both human and relevant animal species is critical for interpreting pharmacokinetic and pharmacodynamic data.
Metabolism: The metabolic stability of a compound is a primary focus of in vitro ADME profiling. nih.gov These studies typically utilize liver microsomes or hepatocytes from humans and preclinical species to evaluate the rate of metabolic turnover. srce.hr For cyclobutanamine-based compounds, identifying the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved is essential for predicting potential drug-drug interactions. nuvisan.com For instance, some derivatives may undergo hydroxylation, a common metabolic pathway. acs.org
Excretion: While excretion is primarily assessed in vivo, in vitro transporter studies can provide insights into the mechanisms of renal and hepatic clearance.
A representative in vitro ADME profile for a hypothetical cyclobutanamine-based compound is presented in Table 1.
Table 1: Illustrative In Vitro ADME Profile for a Cyclobutanamine-Based Compound
| Parameter | Assay | Result | Interpretation |
|---|---|---|---|
| Solubility | Kinetic Solubility | >150 µM | High solubility, favorable for absorption. nih.gov |
| Permeability | Caco-2 | >10 x 10-6 cm/s | High permeability, suggesting good oral absorption. srce.hr |
| Metabolic Stability | Human Liver Microsomes | t1/2 > 60 min | Low clearance, indicating good stability. nih.gov |
| Plasma Protein Binding | Human Plasma | 85% | Moderate binding, with a significant free fraction. nuvisan.com |
| CYP Inhibition | CYP3A4 IC50 | >10 µM | Low potential for drug-drug interactions via CYP3A4. nuvisan.com |
Safety Pharmacology Evaluations in Cellular Systems
Safety pharmacology aims to identify undesirable pharmacodynamic effects of a drug candidate. reprocell.com In vitro safety pharmacology profiling is a critical step to de-risk compounds early in development. nih.gov For cyclobutanamine-based compounds, a standard panel of in vitro assays would be employed to assess their potential for off-target effects.
This typically includes screening against a broad panel of receptors, ion channels, and enzymes to identify any unwanted interactions that could lead to adverse effects in vivo. nih.gov A key focus is on cardiovascular safety, with assays such as the hERG (human Ether-à-go-go-Related Gene) ion channel assay being essential to evaluate the risk of QT prolongation, a potentially fatal cardiac arrhythmia. reprocell.com Cellular systems, including human primary cells and stem cell-derived cells, can provide more clinically relevant data on potential toxicities. frontiersin.orgmdpi.com
Genetic and Developmental Toxicology Assessments
Genetic Toxicology: Genotoxicity assays are conducted to determine if a drug candidate can cause damage to genetic material. A standard battery of tests is typically performed, including:
Ames test: A bacterial reverse mutation assay to detect point mutations.
In vitro micronucleus test: In mammalian cells to detect chromosomal damage.
Mouse lymphoma assay: To detect gene mutations and clastogenicity in mammalian cells.
These in vitro tests are crucial for identifying potential carcinogens.
Developmental and Reproductive Toxicology (DART): In vitro models are increasingly being used for initial DART screening. syngeneintl.comnih.gov These can include whole embryo culture, embryonic stem cell tests, and zebrafish embryotoxicity assays. nih.govnih.gov These models can help to identify compounds that may interfere with embryonic development at an early stage, guiding further in vivo studies. mdpi.com
In Vivo Animal Model Studies for Efficacy and Pharmacokinetics
In vivo studies in animal models are essential to understand how a drug candidate behaves in a whole organism and to provide evidence of its therapeutic potential. ijrpc.com
Efficacy Evaluation in Relevant Disease Models (e.g., tumor xenograft models)
For cyclobutanamine-based compounds being developed as anticancer agents, efficacy is typically evaluated in tumor xenograft models. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is assessed. researchgate.net
For example, a potent derivative of a cyclobutylamine (B51885), MI-888, has demonstrated significant in vivo efficacy in xenograft models of human cancer, leading to complete and durable tumor regression with oral administration. acs.org In another study, a compound was shown to reverse drug resistance in a breast cancer xenograft model. mdpi.com The efficacy of a test compound in such models is often quantified by the tumor growth inhibition (TGI), which compares the tumor volume in treated animals to that in a control group.
Table 2: Representative Efficacy Data in a Human Tumor Xenograft Model
| Treatment Group | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value) |
|---|---|---|
| Vehicle Control | 0 | - |
| Compound A (10 mg/kg) | 65 | <0.01 |
| Standard-of-Care | 75 | <0.01 |
Pharmacokinetic (PK) Analysis in Animal Species
Pharmacokinetic studies in animals are performed to understand the ADME properties of a drug candidate in a living system. ikm.mk These studies involve administering the compound to animals (e.g., mice, rats, rabbits) and measuring its concentration in plasma and other tissues over time. frontiersin.orgresearchgate.net
Key PK parameters determined from these studies include:
Maximum concentration (Cmax): The highest concentration of the drug in the blood.
Time to maximum concentration (Tmax): The time at which Cmax is reached.
Area under the curve (AUC): A measure of total drug exposure.
Half-life (t1/2): The time it takes for the drug concentration to decrease by half.
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
For instance, a study on a specific epicatechin derivative, EC31, showed that after intraperitoneal administration, it achieved a plasma concentration that could be maintained above its in vitro effective concentration for over 18 hours, with 82% plasma bioavailability. mdpi.com Another study on decoquinate (B1670147) derivatives found that the lead compound, RMB041, had an oral bioavailability of 21.4% and a half-life of 23.4 hours in mice. nih.gov
Table 3: Illustrative Pharmacokinetic Parameters in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng·h/mL) | 2500 | 5000 |
| t1/2 (h) | 4.5 | 5.0 |
| Bioavailability (F%) | - | 20 |
Pharmacodynamic (PD) Biomarker Assessment and Target Engagement in Vivo
In the preclinical development of drug candidates that include the 1-(aminomethyl)cyclobutanamine scaffold, the in vivo evaluation of pharmacodynamic (PD) biomarkers is a crucial step. These biomarkers are essential for demonstrating that a drug candidate interacts with its intended target and produces the desired biological effect in a living organism. cancer.gov This process helps to connect the drug's activity observed in laboratory tests with its potential effectiveness in a living system. cancer.gov
The choice of specific PD biomarkers depends heavily on the therapeutic target of the cyclobutanamine-based compound. For example, in the development of treatments for central nervous system (CNS) disorders, researchers might measure changes in neurotransmitter levels or how much of the drug occupies its target receptors in the brain. nih.gov Techniques like in vivo microdialysis can be used to monitor these neurotransmitter levels in real-time. To quantify receptor occupancy, positron emission tomography (PET) imaging is often employed, which can visualize and measure the extent of drug binding to its target in the brain.
In oncology, if a cyclobutanamine derivative is designed to inhibit a signaling pathway, a relevant PD biomarker could be the phosphorylation status of a key protein in that pathway. cancer.gov A decrease in the phosphorylation of a downstream protein would indicate that the drug is successfully engaging its target and modulating its activity. cancer.gov
Demonstrating target engagement is a primary objective of these preclinical studies. frontiersin.org It confirms that the drug can reach its target in sufficient concentrations to have a pharmacological effect. frontiersin.org This is often a dose-dependent relationship that is critical to establish before moving on to clinical trials.
Table 1: Examples of Pharmacodynamic Biomarkers and Assessment Methods
| Therapeutic Area | Potential Target | PD Biomarker Example | In Vivo Assessment Method |
| Neuroscience | Neurotransmitter Transporter | Changes in synaptic neurotransmitter levels | In vivo Microdialysis |
| Neuroscience | CNS Receptor | Receptor Occupancy Percentage | Positron Emission Tomography (PET) |
| Oncology | Kinase Signaling Pathway | Phosphorylation of a downstream substrate | Immunoassay (ELISA, Western Blot) of tissue biopsy |
| Inflammation | Inflammatory Enzyme | Levels of inflammatory mediators (e.g., prostaglandins) | Mass Spectrometry or Immunoassay of plasma/tissue |
Selection and Validation of Animal Models to Mimic Human Pathophysiology
The selection and validation of appropriate animal models are critical for evaluating the potential therapeutic efficacy of cyclobutanamine-based compounds. These models must replicate key aspects of human diseases to provide data that can be translated to clinical settings. nih.gov
For CNS disorders, a variety of animal models are used. In Parkinson's disease research, for instance, neurotoxin-induced models in rodents are common for mimicking the progressive loss of dopamine-producing neurons. wuxibiology.com For psychiatric conditions like depression and anxiety, behavioral models such as the forced swim test or elevated plus maze are used to assess the effects of new drug candidates. drugtargetreview.com
In the field of oncology, patient-derived xenograft (PDX) models have become increasingly important. crownbio.comoatext.comaacrjournals.orgnih.gov In PDX models, tumor tissue from a human patient is implanted into an immunodeficient mouse, creating a model that closely mirrors the genetic and histological characteristics of the original tumor. crownbio.comoatext.comaacrjournals.orgnih.gov This provides a more accurate platform for evaluating the efficacy of novel anticancer agents, including those based on the cyclobutanamine structure. crownbio.com
The validation of these animal models is an ongoing process that involves confirming their response to existing standard-of-care treatments. This helps to ensure that the model has predictive validity for new therapeutic agents.
Table 2: Examples of Animal Models for Different Therapeutic Areas
| Therapeutic Area | Human Disease | Animal Model Example | Key Endpoints |
| Neurodegenerative Disease | Alzheimer's Disease | 5xFAD Transgenic Mouse | Amyloid plaque burden, cognitive performance |
| Neurodegenerative Disease | Parkinson's Disease | 6-OHDA or MPTP-induced rodent models | Dopaminergic neuron survival, motor function |
| Psychiatric Disorders | Depression | Chronic Mild Stress in mice | Anhedonic-like behavior, changes in stress hormones |
| Oncology | Solid Tumors | Patient-Derived Xenograft (PDX) Mouse Model | Tumor growth inhibition, biomarker modulation |
Computational Approaches in Preclinical Drug Development
In Silico ADMET Prediction and Physiologically Based Pharmacokinetic (PBPK) Simulation
In silico, or computational, methods are now integral to modern drug discovery, allowing for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. computabio.combitesizebio.comtandfonline.com For new chemical series like those derived from this compound, these predictive models can significantly reduce the risk of late-stage failures by identifying potential issues before extensive resources are committed. bohrium.comacs.org
In silico ADMET prediction employs various computational tools, including quantitative structure-activity relationship (QSAR) models. bohrium.comnih.gov These models are trained on large datasets of compounds with known ADMET profiles to predict properties like solubility, permeability, and potential toxicity of new molecules. bohrium.comacs.org
Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that simulates the behavior of a drug within the body. nih.govpharmaron.comfda.govallucent.com By integrating a drug's physicochemical properties with physiological data of the species being modeled, PBPK can predict the drug's concentration over time in different tissues and plasma. nih.govpharmaron.comfda.govallucent.com This allows for the simulation of different dosing scenarios and the prediction of human pharmacokinetics from preclinical data. nih.govclinicalleader.com
Table 3: Key ADMET Parameters and In Silico Predictive Approaches
| ADMET Parameter | Computational Approach | Predicted Property/Outcome |
| Absorption | QSAR, PBPK | Oral bioavailability, intestinal permeability |
| Distribution | QSAR, PBPK | Blood-brain barrier penetration, plasma protein binding |
| Metabolism | QSAR, Molecular Docking | Cytochrome P450 enzyme inhibition, metabolic stability |
| Excretion | PBPK | Rate of clearance, primary route of elimination |
| Toxicity | QSAR, Structural Alerts | Cardiotoxicity (e.g., hERG inhibition), genotoxicity |
Molecular Modeling for Protein-Ligand Interactions in ADMET Pathways
Molecular modeling offers a detailed, three-dimensional perspective on how a drug candidate, such as a derivative of this compound, interacts with proteins that play a role in its ADMET profile. nih.govnih.govresearchgate.net This is particularly important for understanding interactions with metabolic enzymes like cytochrome P450s (CYPs) and drug transporters such as P-glycoprotein (P-gp). nih.goviospress.nl
Techniques like molecular docking can predict the binding mode and affinity of a compound to the active site of a CYP enzyme, helping to foresee potential drug-drug interactions. iit.it Similarly, modeling interactions with transporters like P-gp can help to predict whether a compound will be subject to efflux, which can impact its bioavailability and ability to reach its target. iospress.nl These computational insights guide medicinal chemists in modifying the chemical structure to improve the ADMET properties of a drug candidate. iit.it
Table 4: Application of Molecular Modeling in ADMET-Related Protein Interactions
| Protein Target | Modeling Technique | Rationale and Application |
| Cytochrome P450 Enzymes | Molecular Docking, Molecular Dynamics | Prediction of metabolic stability and potential for drug-drug interactions. |
| P-glycoprotein (P-gp) | Homology Modeling, Docking | Assessment of susceptibility to efflux, which can affect bioavailability and CNS penetration. |
| Human Serum Albumin | Molecular Docking | Prediction of the extent of plasma protein binding, which influences the free drug concentration. |
| hERG Potassium Channel | Homology Modeling, Docking | Evaluation of the risk of cardiotoxicity through channel inhibition. |
Advanced Analytical Methodologies for the Characterization of 1 Aminomethyl Cyclobutanamine and Its Metabolites
Spectroscopic Techniques in Structural Elucidation and Stereochemical Analysis
Spectroscopic methods are indispensable for probing the molecular architecture of 1-(Aminomethyl)cyclobutanamine, from its connectivity to its absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and conformational preferences of this compound. The cyclobutane (B1203170) ring is not planar but exists in a dynamic equilibrium of puckered conformations. acs.orgresearchgate.net Substituents on the ring can adopt either axial or equatorial positions, and NMR spectroscopy, particularly the analysis of proton-proton coupling constants (J-couplings), can reveal the dominant conformation.
In monosubstituted cyclobutanes, the energy difference between the axial and equatorial conformers can be determined by analyzing the observed coupling constants. researchgate.net For a 1,1-disubstituted cyclobutane like the target compound, the analysis focuses on the signals of the ring protons. The four-bond coupling (⁴JHH) is particularly informative, as it shows a pronounced dependence on the dihedral angle, with typical values of approximately 5 Hz for equatorial-equatorial couplings and near 0 Hz for axial-axial couplings. researchgate.net One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals unequivocally. For instance, the ¹H NMR spectrum of the related compound cyclobutylamine (B51885) shows distinct signals for the methine proton and the different methylene (B1212753) protons of the ring. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on the analysis of similar cyclobutane structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (quaternary) | - | ~55 |
| C2/C4 (CH₂) | ~1.9 - 2.2 | ~35 |
| C3 (CH₂) | ~1.7 - 1.9 | ~18 |
| Aminomethyl (CH₂) | ~2.8 | ~48 |
| NH₂ (both) | Broad signal, ~1.5 - 2.5 | - |
Electronic Circular Dichroism (ECD) for Absolute Configuration and Enantiopurity Determination
This compound is a chiral molecule, existing as a pair of enantiomers. Determining the absolute configuration of the stereocenter (C1) is crucial. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique for this purpose. However, simple amines lack a suitable chromophore, rendering them transparent in the typical UV-Vis range and thus ECD-silent. rsc.org
To overcome this, the molecule must be chemically derivatized to introduce a chromophore. A highly effective strategy is the conversion of the primary amine groups into N-phthalimides. rsc.org This derivatization not only introduces strong chromophores but also reduces the conformational flexibility of the molecule, which simplifies the subsequent analysis. The experimental ECD spectrum of the derivatized compound is then recorded. The absolute configuration is assigned by comparing this experimental spectrum to the spectra predicted for both possible enantiomers using quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TDDFT). frontiersin.orgrsc.org A close match between the experimental and one of the calculated spectra allows for a reliable assignment of the absolute configuration.
Table 2: Representative ECD Data for a Phthalimide-Derivatized Chiral Amine Illustrative data demonstrating typical ECD spectral features.
| Wavelength (nm) | Molar Circular Dichroism (Δε) |
| ~290 | +5.2 |
| ~265 | -3.8 |
| ~240 | +12.5 |
| ~220 | -8.0 |
Chromatographic Separation and Detection Methods for Compound Purity and Identification
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, and its own enantiomer, as well as for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and determining the enantiomeric excess of this compound. Due to the compound's polar nature and lack of a UV chromophore, specific HPLC methods are required. For achiral analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent may be used. nih.gov
For chiral separations, which are critical for this molecule, HPLC with a Chiral Stationary Phase (CSP) is the method of choice. mdpi.comyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving chiral amines. yakhak.orgphenomenex.com To enhance detection sensitivity, pre-column derivatization with a fluorogenic or chromophoric agent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be employed. yakhak.org Coupling the HPLC system to a mass spectrometer (LC-MS) provides highly sensitive and selective detection, allowing for definitive identification based on the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. nih.govoup.com
Table 3: Example Chiral HPLC-MS Method for this compound
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Mobile Phase | Isocratic mixture of Hexane and 2-Propanol with a small amount of diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | Mass Spectrometry (MS) with Electrospray Ionization (ESI) in positive ion mode |
| Monitored Ion (m/z) | 101.11 [M+H]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. frontiersin.org However, the primary amine groups in this compound make it polar and non-volatile, leading to poor peak shape and strong adsorption on the GC column. Therefore, chemical derivatization is mandatory prior to GC-MS analysis. jfda-online.comresearchgate.net
Common derivatization strategies involve converting the polar N-H groups into less polar, more volatile derivatives. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequent choice. mdpi.com Another option is acylation with reagents such as N-Methyl-bis(trifluoroacetamide) (MBTFA), which produces trifluoroacetyl derivatives. shimadzu.eu The resulting derivatized compound can be readily separated on a low-polarity capillary column (e.g., DB-5ms) and identified by its characteristic mass spectrum.
Table 4: Typical GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Start at 80°C, ramp to 280°C at 10°C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Advanced Mass Spectrometry Techniques for Metabolomic Profiling
To understand the biological fate of this compound, metabolomic studies are conducted to identify its metabolites in biological fluids or tissues. Advanced mass spectrometry, particularly high-resolution LC-MS/MS, is the central technology for this purpose. nih.govnih.gov These studies can be either targeted, focusing on predicted metabolites, or untargeted, screening for all possible metabolic products.
Potential metabolic pathways for a primary amine like this compound include Phase I reactions such as oxidation of the cyclobutane ring or deamination, and Phase II reactions like N-acetylation or N-glucuronidation at one or both of the amine functionalities. An LC-MS/MS system, often using a triple quadrupole or Orbitrap mass analyzer, is used to screen for these potential metabolites. The instrument detects the parent mass of a potential metabolite in the first stage (MS1) and then fragments it to produce a characteristic daughter ion spectrum (MS2), which helps to confirm its structure.
Table 5: Potential Metabolites of this compound and their Mass Shifts
| Metabolic Reaction | Modification | Expected [M+H]⁺ (m/z) |
| Parent Compound | - | 101.11 |
| Hydroxylation | + O | 117.11 |
| N-Acetylation | + C₂H₂O | 143.12 |
| Di-N-Acetylation | + 2 x C₂H₂O | 185.13 |
| N-Glucuronidation | + C₆H₈O₆ | 277.14 |
High-Resolution Mass Spectrometry (HRMS) and Orbitrap Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone analytical technique for the definitive characterization of chemical compounds, offering the ability to determine the mass of a molecule with extremely high accuracy. innovareacademics.inmeasurlabs.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can provide mass measurements to several decimal places. This precision allows for the calculation of an exact mass, which can be used to determine the elemental composition of a parent compound like this compound and its subsequent metabolites. innovareacademics.in
Orbitrap mass spectrometry, a prominent type of HRMS, utilizes a unique ion trap where ions orbit a central spindle-shaped electrode. The frequency of these oscillations is directly related to the ion's mass-to-charge ratio (m/z) and is measured with high precision. thermofisher.comnih.gov This technology is particularly well-suited for metabolite profiling in complex biological matrices due to its high resolution (often exceeding 100,000), mass accuracy (typically below 5 ppm), and rapid scan speeds. thermofisher.commdpi.com
In the context of this compound, an Orbitrap analyzer coupled with a liquid chromatography (LC) system (LC-HRMS) would be employed to separate the parent drug from its metabolites in a biological sample, such as plasma or urine. nih.gov Following separation, the Orbitrap provides high-resolution full-scan data, allowing for the confident identification of metabolites by comparing their exact masses to theoretical values of predicted biotransformations (e.g., oxidation, deamination, conjugation). Advanced data acquisition strategies can trigger fragmentation (MS/MS) of low-abundant ions, providing structural information for definitive metabolite identification. thermofisher.com
Table 1: Hypothetical HRMS Data for this compound and Potential Metabolites
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Observed Exact Mass (m/z) [M+H]⁺ | Mass Error (ppm) | Plausible Biotransformation |
|---|---|---|---|---|---|
| This compound | C₅H₁₃N₂ | 101.10732 | 101.10719 | -1.28 | Parent Compound |
| Metabolite A | C₅H₁₂N₂O | 117.10224 | 117.10211 | -1.11 | Hydroxylation |
| Metabolite B | C₅H₁₀O₂ | 103.07536 | 103.07528 | -0.78 | Oxidative Deamination |
| Metabolite C | C₁₁H₂₀N₂O₆S | 309.11183 | 309.11195 | +0.39 | Glutathione Conjugation |
Validation of Analytical Procedures in a Research Context
The validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended purpose. researchgate.netscielo.br This is a critical requirement in pharmaceutical research to ensure that the data generated are reliable, reproducible, and accurate. The International Council for Harmonisation (ICH) provides a framework for validation, which includes assessing specific performance characteristics. ich.orgasean.org For a quantitative assay of this compound in a biological matrix, key validation parameters would include specificity, linearity, accuracy, precision, detection limits, and robustness. researchgate.netscielo.br
Assessment of Specificity, Linearity, Accuracy, and Precision
Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. researchgate.netich.org For this compound, this would involve demonstrating that the analytical signal is not affected by structurally similar compounds or endogenous components in the biological sample. nih.gov
Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmaguideline.comcrsubscription.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Accuracy is the closeness of the test results to the true value. crsubscription.com It is often assessed by a recovery study, where a known amount of the analyte is added to a blank matrix (spiking) and the percentage of the analyte recovered by the assay is calculated. ich.org
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision, considering variations like different days or analysts). researchgate.net
Table 2: Illustrative Validation Data for an LC-MS/MS Assay for this compound
| Validation Parameter | Metric | Result | Acceptance Criteria |
|---|---|---|---|
| Specificity | Interference at analyte retention time | No significant interference observed | Signal in blank <20% of LLOQ |
| Linearity | Coefficient of determination (r²) | 0.9989 | r² ≥ 0.99 |
| Accuracy (% Recovery) | Low QC (5 ng/mL) | 97.5% | 85-115% |
| Mid QC (50 ng/mL) | 101.2% | ||
| High QC (200 ng/mL) | 99.8% | ||
| Precision (% RSD) | Intra-assay | ≤ 6.5% | ≤ 15% |
| Inter-assay | ≤ 8.2% |
Determination of Detection and Quantitation Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.netnih.gov The Limit of Quantitation (LOQ) , also referred to as the Lower Limit of Quantitation (LLOQ), is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.netnih.gov These limits define the sensitivity of the analytical method. Common methods for estimation include using the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or using the standard deviation of the response and the slope of the calibration curve. researchgate.netteledynetekmar.com
Table 3: Hypothetical Detection and Quantitation Limits for this compound
| Parameter | Method of Determination | Value (ng/mL) |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N ≥ 3) | 0.5 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N ≥ 10) with acceptable precision and accuracy | 2.0 |
Evaluation of Robustness and Reproducibility in Inter-Laboratory Studies
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. asean.orgpharmaguideline.com For an LC-MS method, these variations might include changes in mobile phase composition, pH, column temperature, or flow rate.
Reproducibility assesses the precision between different laboratories, which is determined through inter-laboratory studies or ring trials. aise.eu These studies are crucial for standardizing an analytical method, as they demonstrate that the method can be successfully transferred and performed by different analysts using different equipment and reagents while still producing comparable results. europa.eunih.gov The variability between labs is often evaluated by calculating the inter-laboratory standard deviation. core.ac.uk
Table 4: Example of an Inter-Laboratory Study for the Quantitation of a 100 ng/mL this compound Sample
| Participating Laboratory | Mean Measured Concentration (ng/mL) (n=6) | Intra-lab RSD (%) |
|---|---|---|
| Lab A | 101.5 | 4.1 |
| Lab B | 97.8 | 5.3 |
| Lab C | 103.2 | 4.8 |
| Lab D | 99.5 | 6.1 |
| Overall Mean | 100.5 | - |
| Inter-lab RSD (%) | 2.4% | - |
High-Throughput Screening Analytical Platforms (e.g., Peptoid Microarrays, Fragment-Based Screening)
High-Throughput Screening (HTS) platforms are used to rapidly assess the interaction of a large number of compounds with a biological target. nih.gov While not a direct characterization of this compound itself, these platforms could be used to understand its biological activity or that of its derivatives.
Peptoid Microarrays are a high-density screening tool used for discovering protein-protein interactions, identifying enzyme substrates, or mapping antibody epitopes. schafer-n.comjpt.com Peptoids (N-substituted glycines) are a class of peptide mimics that are resistant to proteolytic degradation. A microarray could be synthesized with thousands of different peptoid sequences. schafer-n.com If this compound were hypothesized to interact with a specific protein, this platform could be used to screen for peptoid sequences that mimic the binding site or are themselves modulated by the compound.
Fragment-Based Screening (FBS) , or Fragment-Based Drug Discovery (FBDD), is an approach where small, low-molecular-weight compounds ("fragments") are screened for weak binding to a biological target. frontiersin.orgopenaccessjournals.com Because of their small size, fragments can explore chemical space more efficiently than larger molecules used in traditional HTS. nih.gov Biophysical methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Surface Plasmon Resonance (SPR) are used to detect these low-affinity interactions. openaccessjournals.comresearchgate.net A fragment library containing this compound or similar cyclobutane scaffolds could be screened against a protein target. Hits can then be optimized and grown into more potent lead compounds. nih.gov This approach is valuable for identifying novel binding interactions and starting points for medicinal chemistry programs.
Table 5: Conceptual Data from a Fragment-Based Screening Campaign
| Fragment ID | Fragment Structure | Screening Method | Result (Binding Affinity, Kd) | Comment |
|---|---|---|---|---|
| F-001 | Cyclobutane | SPR | > 10 mM | No significant binding |
| F-002 | Aminomethyl group | NMR | ~ 5 mM | Weak interaction observed |
| F-003 | 1-aminocyclobutane-1-carboxylic acid | SPR | 850 µM | Validated Hit |
| F-004 | This compound | NMR | 450 µM | Validated Hit; serves as a starting point for optimization |
Conclusion and Future Research Directions
Emerging Opportunities for 1-(Aminomethyl)cyclobutanamine in Therapeutic Innovation
The unique structural features of the cyclobutane (B1203170) ring, such as its puckered conformation and the spatial orientation of its substituents, offer a compelling platform for the design of novel drugs. ru.nlnih.gov The incorporation of a cyclobutane moiety can lead to compounds with improved pharmacological properties, including enhanced metabolic stability and conformational restriction. ru.nlnih.gov While research specifically targeting this compound is limited, the broader class of cyclobutane-containing molecules has shown potential in various therapeutic areas. For instance, cyclobutane rings have been integrated into compounds designed as integrin antagonists for cancer therapy and as agents targeting neurological disorders. nih.gov
The diamine structure of this compound presents several avenues for therapeutic innovation. The two amino groups can serve as key pharmacophoric elements, enabling interactions with a variety of biological targets. This dual functionality could be exploited in the design of inhibitors for enzymes that recognize diamine substrates or as scaffolds for constructing bivalent ligands that can bridge two binding sites on a receptor. Furthermore, the sp3-rich character of the cyclobutane ring is a desirable trait in modern drug discovery, as it often correlates with improved solubility and reduced off-target toxicity compared to flat, aromatic systems. nih.gov The development of synthetic methods to produce enantiomerically pure forms of cyclobutane derivatives is also expanding the possibilities for creating highly specific and potent therapeutic agents. nih.gov
Recent patent literature indicates a growing interest in complex molecules that incorporate cyclobutane structures for the modulation of targets like the IL-17A pathway, which is implicated in inflammatory and autoimmune diseases. google.com This suggests that even small, functionalized cyclobutanes like this compound could serve as valuable starting points or fragments in the discovery of new drugs for such conditions.
Current Challenges and Future Prospects in Cyclobutanamine-Based Drug Discovery and Development
The future prospects for cyclobutanamine-based drug discovery are, however, bright. Advances in synthetic chemistry, including the development of novel cycloaddition reactions and chemoenzymatic methods, are making cyclobutane scaffolds more accessible. researchgate.netacs.org Engineered enzymes, for example, have shown the ability to selectively hydroxylate cyclobutylamine (B51885) derivatives, opening up new avenues for creating diverse libraries of compounds for screening. nih.govacs.org As our understanding of the structure-activity relationships of cyclobutane-containing molecules grows, so too will our ability to rationally design and develop new drugs based on this versatile scaffold.
Recommendations for Interdisciplinary Research and Collaborative Initiatives
To fully unlock the therapeutic potential of this compound and other novel chemical entities, a concerted and collaborative research effort is essential. The traditional silos between academic research, the pharmaceutical industry, and clinical practice are increasingly being replaced by more integrated models of drug discovery and development. tandfonline.combenthamopen.com
Interdisciplinary Research:
The development of cyclobutanamine-based drugs would greatly benefit from an interdisciplinary approach that combines the expertise of:
Synthetic Organic Chemists: To devise efficient and stereoselective routes to this compound and its derivatives.
Medicinal Chemists: To design and synthesize compound libraries with drug-like properties for screening against various biological targets. nih.gov
Computational Chemists: To model the interactions of cyclobutanamine-based ligands with their targets and to predict their ADME (absorption, distribution, metabolism, and excretion) properties.
Pharmacologists and Biologists: To evaluate the efficacy and mechanism of action of new compounds in relevant cellular and animal models.
Collaborative Initiatives:
Public-private partnerships are becoming increasingly crucial for translating basic scientific discoveries into new medicines. tandfonline.comwiley.com Such collaborations can leverage the strengths of both academia (novel target identification, basic research) and industry (drug development expertise, resources). tandfonline.combenthamopen.com Government agencies and non-profit organizations can also play a vital role by funding early-stage research and facilitating collaboration. nih.gov
A successful model for advancing cyclobutanamine-based drug discovery could involve the formation of a consortium of academic labs, biotech companies, and larger pharmaceutical firms. This consortium could work together to:
Establish a centralized library of diverse cyclobutane-based fragments and compounds.
Share data and resources for high-throughput screening and lead optimization.
Jointly fund preclinical and clinical development of promising candidates.
By fostering a collaborative and interdisciplinary research environment, the scientific community can overcome the current challenges and accelerate the development of innovative therapeutics based on the this compound scaffold and other novel chemical structures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(aminomethyl)cyclobutanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of cyclobutanone derivatives or alkylation of cyclobutane-based precursors. Key variables include temperature (e.g., 60–80°C for reductive amination), catalyst selection (e.g., Raney nickel or palladium on carbon), and solvent polarity (e.g., methanol or THF). Yield optimization requires careful control of stoichiometry and pH, particularly during amine protection/deprotection steps . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity and purity.
Q. How should researchers handle safety and storage protocols for this compound in laboratory settings?
- Methodological Answer : The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Safe handling requires PPE (gloves, goggles, lab coats), fume hood use, and avoidance of dust formation. Storage at 2–8°C in airtight containers minimizes degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via licensed waste management services .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies cyclobutane ring protons (δ ~1.5–2.5 ppm) and aminomethyl groups (δ ~2.8–3.2 ppm).
- IR Spectroscopy : Confirms primary amine N–H stretches (~3300 cm⁻¹) and cyclobutane C–C vibrations.
- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular ion peaks (m/z 100.16 for [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves steric strain in the cyclobutane ring and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported toxicity profiles of this compound?
- Methodological Answer : While current toxicological data (OSHA/IARC) classify it as non-carcinogenic, gaps exist in reproductive and organ toxicity studies. Researchers should employ:
- In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints.
- In Vitro Assays : Test cytotoxicity (e.g., MTT assays on HepG2 cells) and genotoxicity (Ames test).
- Mechanistic Studies : Probe reactive metabolites via LC-MS/MS to identify potential bioactivation pathways .
Q. What strategies optimize the compound’s stability in aqueous media for biological studies?
- Methodological Answer :
- pH Buffering : Maintain solutions at pH 6–8 to prevent amine protonation/degradation.
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.
- Encapsulation : Use liposomes or cyclodextrins to minimize hydrolysis. Stability assays (HPLC monitoring at 25°C/40°C) quantify degradation kinetics .
Q. How do structural analogs (e.g., 1-(benzylamino)cyclobutane-1-carbonitrile) compare in drug-target interactions?
- Methodological Answer : Comparative studies should:
Docking Simulations : Use AutoDock Vina to assess binding affinity to targets (e.g., GPCRs or enzymes).
SAR Analysis : Evaluate substituent effects (e.g., benzyl vs. aminomethyl groups) on potency.
In Vitro Binding : Perform radioligand displacement assays to validate computational predictions.
For example, the benzylamino analog shows enhanced π-π stacking in hydrophobic pockets, while the aminomethyl group favors hydrogen bonding .
Q. What experimental designs address conflicting data on the compound’s role in peptide conformational studies?
- Methodological Answer :
- Circular Dichroism (CD) : Compare helical/beta-sheet content in peptides with/without the cyclobutane moiety.
- MD Simulations : Analyze ring strain effects on backbone flexibility (e.g., using GROMACS).
- Crystallography : Resolve 3D structures of peptide-cyclobutane hybrids to validate computational models. Contradictions in rigidity vs. flexibility may arise from solvent polarity or temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
